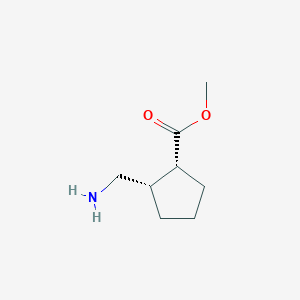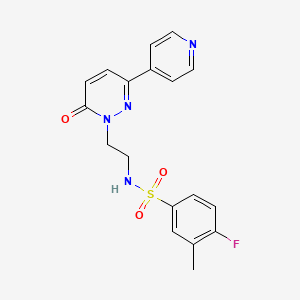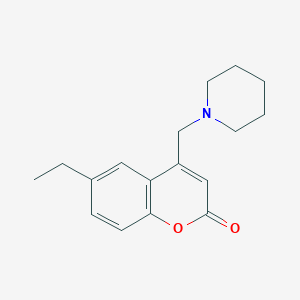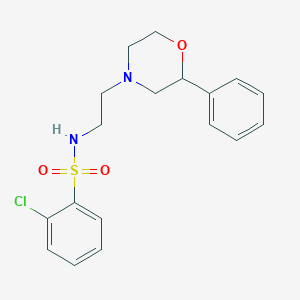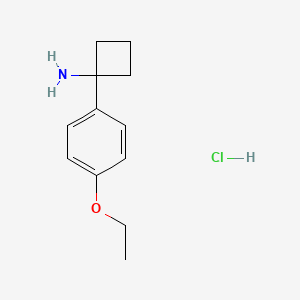
(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, also known as FTSM, is a chemical compound that has been extensively studied for its potential use in scientific research. FTSM is a small molecule inhibitor that has been shown to have a wide range of biological effects, including anti-tumor activity and the ability to inhibit the growth of cancer cells.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, as part of the 2‐anilino‐3‐aroylquinolines family, has been investigated for its potent cytotoxic activity against various human cancer cell lines, including HeLa, DU‐145, A549, MDA-MB-231, and MCF-7. These compounds, especially those with modifications on the quinolin-3-yl moiety, have shown remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines, with low IC50 values indicating strong inhibition of tubulin polymerization. These compounds arrest the cell cycle at the G2/M phase, leading to apoptosis, confirmed through multiple assays including mitochondrial membrane potential and Annexin V–FITC assay. Their ability to disrupt tubulin polymerization is further evidenced by immunohistochemistry, western blot, and tubulin polymerization assays, making them promising candidates for anticancer research (Srikanth et al., 2016).
Fluorescence Applications
The quinolin-3-yl moiety, akin to that in (4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, has been utilized in the development of novel fluorophores such as 6-Methoxy-4-quinolone. These fluorophores demonstrate strong fluorescence with a large Stokes' shift in aqueous media, making them suitable for biomedical analysis. Their fluorescence intensity is stable across a wide pH range, and they show high stability against light and heat, indicating their potential for use as fluorescent labeling reagents in various scientific and medical applications (Hirano et al., 2004).
Spectroscopic Properties and Solvent Effects
Research into compounds with a similar structure to (4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, particularly those involving thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has provided insights into their electronic absorption, excitation, and fluorescence properties. These studies, conducted in various solvents, highlight the impact of solvent polarity and hydrogen-bonding abilities on the spectroscopic behavior of these compounds. Such insights are crucial for the development of sensitive and selective probes for biochemistry and medicine, particularly in studying biological systems and potentially as antioxidants and radioprotectors (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-6-7-15(12-18(14)22)29(26,27)20-16-4-2-3-5-19(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXHPJDNTSYDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)


![1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2931868.png)
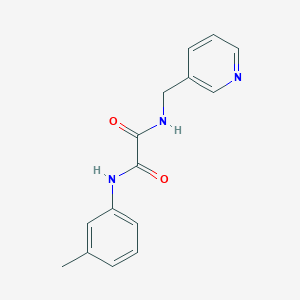


![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)
![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)
